N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that features a benzodioxole ring, a furan ring, and a pyridazine ring connected through a sulfanylacetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Pyridazine Ring: This can be synthesized via the reaction of hydrazine with diketones or through cyclization reactions involving appropriate precursors.
Formation of the Furan Ring: This can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Linkage Formation: The final step involves the formation of the sulfanylacetamide linkage, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzodioxol-5-yl)-2-[6-(furan-2-yl)pyridazin-3-yl]acetamide: Similar structure but lacks the sulfanyl group.
N-(1,3-benzodioxol-5-yl)-2-[6-(furan-2-yl)pyridazin-3-yl]thioacetamide: Similar structure but contains a thioacetamide group instead of sulfanylacetamide.
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide is unique due to the presence of the sulfanylacetamide linkage, which may impart specific chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4S/c21-16(18-11-3-5-14-15(8-11)24-10-23-14)9-25-17-6-4-12(19-20-17)13-2-1-7-22-13/h1-8H,9-10H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKBOUZFHMYWRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(C=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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